(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
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Overview
Description
The compound “(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid” is a combination of two distinct chemical entities: dihydroergocristine and 5-hydroxytryptophan. Dihydroergocristine is a semisynthetic ergot alkaloid, part of the ergoloid mixture products, and is used to delay progressive mental decline in conditions like Alzheimer’s disease . 5-hydroxytryptophan is a naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . This combination has been studied for its potential therapeutic effects, particularly in the treatment of depression and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergocristine involves the hydrogenation of ergocristine, an ergot alkaloid, under specific conditions. The process typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .
5-hydroxytryptophan is produced through the hydroxylation of tryptophan, a process catalyzed by the enzyme tryptophan hydroxylase. This reaction requires molecular oxygen and tetrahydrobiopterin as cofactors .
Industrial Production Methods
Industrial production of dihydroergocristine involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion of ergocristine to dihydroergocristine . For 5-hydroxytryptophan, microbial fermentation using genetically engineered strains of Escherichia coli has been developed to enhance production yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dihydroergocristine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure, leading to the formation of N-oxides.
Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.
Substitution: Both dihydroergocristine and 5-hydroxytryptophan can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Conversion of ergocristine to dihydroergocristine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, the combination of dihydroergocristine and 5-hydroxytryptophan is studied for its unique properties and potential applications in synthetic organic chemistry. The ability to modify the ergot alkaloid structure through various chemical reactions makes it a valuable compound for research.
Biology
Biologically, 5-hydroxytryptophan is a precursor to serotonin and melatonin, making it crucial in studies related to neurotransmitter synthesis and regulation . Dihydroergocristine’s role in cognitive function and vascular health is also a significant area of research .
Medicine
Medically, this combination has been explored for its potential in treating depression and cognitive decline. Clinical trials have shown improvements in depressive symptoms and cognitive performance in elderly patients treated with this combination .
Industry
In the pharmaceutical industry, the production and formulation of this combination are of interest for developing new therapeutic agents. The ability to produce these compounds efficiently and at scale is crucial for their commercial viability .
Mechanism of Action
The mechanism of action of dihydroergocristine involves its interaction with serotonin, dopamine, and adrenergic receptors. It acts as a noncompetitive antagonist at serotonin receptors and has partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In Alzheimer’s disease, it inhibits γ-secretase, an enzyme involved in the production of amyloid-beta peptides .
5-hydroxytryptophan is converted to serotonin in the brain, where it exerts its effects by binding to serotonin receptors and modulating neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Dihydroergocryptine: Another ergot alkaloid with similar pharmacological properties, used in the treatment of Parkinson’s disease.
Ergoloid Mesylates: A mixture of ergot alkaloids used for cognitive enhancement and treatment of dementia.
Tryptophan: The precursor to 5-hydroxytryptophan, used in the synthesis of serotonin.
Uniqueness
The combination of dihydroergocristine and 5-hydroxytryptophan is unique due to its dual action on cognitive function and mood regulation. While dihydroergocristine targets vascular and cognitive pathways, 5-hydroxytryptophan directly influences serotonin levels, providing a multifaceted approach to treatment .
Properties
CAS No. |
115756-35-9 |
---|---|
Molecular Formula |
C46H53N7O8 |
Molecular Weight |
832 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H41N5O5.C11H12N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t23-,25-,27-,28+,29+,34-,35+;9-/m10/s1 |
InChI Key |
HKTRYYJVIHMVPD-KMIRMHMASA-N |
SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Synonyms |
P 3007 P-3007 |
Origin of Product |
United States |
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